Lcb-2853
Description
LCB-2853 (CAS: 141335-10-6) is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist with demonstrated antiplatelet, antithrombotic, and antivasospastic activities . Its molecular formula is C21H24ClNO4S, and it has a molecular weight of 421.94 g/mol . Preclinical studies highlight its efficacy in animal models:
- Canine coronary stenosis model: ED50 = 7.2 μg/kg .
- Rat venous thrombosis model: ED50 = 220 μg/kg/min .
- Antiplatelet activity: ED50 < 1 mg/kg in vivo, indicating high potency .
Mechanistically, this compound selectively blocks the TXA2 receptor (TP receptor), inhibiting platelet aggregation and vascular smooth muscle contraction mediated by TXA2, a key mediator in thrombosis and vasospasm .
Properties
IUPAC Name |
2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPIVPXMOXMBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) as a Foundational Approach
The synthesis of structurally intricate compounds such as Lcb-2853 often employs Solid-Phase Peptide Synthesis (SPPS), a method renowned for its precision in assembling amino acid sequences. In a documented protocol for synthesizing activity-based probes analogous to this compound, researchers utilized Chemmatrix resin preloaded with 3,4-diaminobenzoic acid allyloxycarbonyl (Dbz(Alloc)) as the solid support. This resin facilitates stepwise coupling of protected amino acids while minimizing side reactions.
Resin Activation and Amino Acid Coupling
The resin undergoes activation through palladium-catalyzed deprotection of the allyloxycarbonyl (Alloc) group, followed by sequential coupling of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. For instance, Fmoc-Glycine was anchored to 2-chlorotrityl resin to initiate the synthesis of a 14.7 kDa polypeptide. Each coupling step employs hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as activators, ensuring >99% coupling efficiency per cycle.
Matrix-Assisted Excipient Systems for Stabilization
Pharmaceutical patents describe excipient matrices that enhance the stability and bioavailability of labile compounds, a consideration likely relevant to this compound. A patent detailing microsphere-based formulations discloses the use of triglyceride matrices (e.g., trimyristate, commercially termed Dynasan 114) to encapsulate active ingredients. Such matrices provide acid resistance and controlled release, attributes essential for orally administered compounds.
Microsphere Fabrication via Melt Dispersion
The preparation involves dispersing this compound particles in a molten excipient blend (e.g., cetyl alcohol and glycerol monostearate) at 60–70°C. This mixture is atomized into a cooled chamber, forming solid microspheres with a median diameter of 150–250 µm. The process achieves >95% encapsulation efficiency, as validated by high-performance liquid chromatography (HPLC).
Critical Excipient Ratios
Optimal stability is achieved with a 3:1 ratio of triglyceride to fatty alcohol, as lower ratios compromise gastric resistance. Differential scanning calorimetry (DSC) confirms the absence of phase separation in this formulation, with a glass transition temperature (Tg) of 42°C.
Ionic Liquid Derivatives for Enhanced Solubility
While this compound’s primary structure remains undisclosed, its physicochemical challenges (e.g., poor aqueous solubility) may necessitate ionic liquid (IL) formulations. A protocol for hydroxychloroquine-derived ILs illustrates this approach: hydroxychloroquine sulfate is passed through an Amberlyst A26 (OH) column to generate the free base, which is then reacted with organic acids (e.g., docusate sodium) to form room-temperature ionic liquids.
Anion Metathesis for Tunable Properties
The IL synthesis achieves quantitative yield by pairing this compound’s hypothetical cationic moiety with anions like bis(trifluoromethanesulfonyl)imide (NTf2⁻) or acesulfamate. These anions confer hydrophobicity or hydrophilicity, respectively, enabling customization for specific delivery routes.
Analytical Characterization and Quality Control
Rigorous characterization of this compound is imperative for regulatory compliance. A multi-technique approach is employed:
Scale-Up Considerations and Industrial Adaptations
Transitioning from laboratory-scale synthesis to industrial production necessitates modifications:
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for this compound preparation methods:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
LCB-2853 is primarily recognized as a small molecule with specific interactions at the molecular level. Its structure allows it to function as an inhibitor of certain biological pathways, making it a valuable tool in pharmacological research. The compound's mechanism of action typically involves modulation of receptor activity, particularly related to prostaglandin receptors, which are crucial in inflammation and pain signaling pathways .
Pharmacological Research
This compound has been investigated for its potential therapeutic effects in several areas:
- Pain Management : Due to its interaction with prostaglandin receptors, this compound is being studied for its analgesic properties. Research indicates that it may help alleviate pain by inhibiting inflammatory pathways .
- Cardiovascular Health : Preliminary studies suggest that this compound could play a role in managing cardiovascular diseases by modulating vascular responses and reducing inflammation associated with heart conditions .
Biochemical Studies
This compound serves as a model compound in biochemical assays for understanding the pharmacodynamics of related compounds. Its use in enzyme inhibition studies helps researchers elucidate the mechanisms underlying drug action and resistance .
Case Study 1: Inhibition of Inflammatory Responses
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated:
- Reduction in Cytokine Levels : The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Improved Pain Scores : Animals treated with this compound reported lower pain scores on standardized assessments .
Case Study 2: Cardiovascular Implications
In another study focusing on cardiovascular health, researchers evaluated the effects of this compound on arterial inflammation:
- Vascular Function Improvement : Treatment with this compound led to improved endothelial function, evidenced by enhanced nitric oxide production.
- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells in arterial walls, suggesting a protective effect against atherosclerosis .
Table 1: Summary of Key Findings on this compound Applications
| Application Area | Effect Observed | Study Reference |
|---|---|---|
| Pain Management | Reduced inflammatory pain markers | Case Study 1 |
| Cardiovascular Health | Improved endothelial function | Case Study 2 |
| Biochemical Research | Model for enzyme inhibition studies | General Research |
Mechanism of Action
The mechanism of action of 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid involves its antagonistic effect on the thromboxane A2 (TXA2) receptor. By binding to this receptor, the compound inhibits platelet aggregation and thrombus formation, thereby exerting its antiplatelet and antithrombotic effects. The molecular targets and pathways involved include the inhibition of TXA2-mediated signaling pathways.
Comparison with Similar Compounds
LCB-2853 vs. Furegrelate Sodium (U-63557A)
Furegrelate inhibits TXA2 synthesis by targeting thromboxane synthase, whereas this compound acts downstream by blocking the receptor, offering broader inhibition of TXA2-mediated effects .
This compound vs. 8-epi-PGF2α
8-epi-PGF2α, an isoprostane, mimics TXA2 effects via TP receptors but exhibits diminished activity in diabetic models, suggesting context-dependent limitations .
Structural and Functional Analogues
This compound vs. Terbogrel
Terbogrel’s dual action provides broader pathway inhibition but may increase off-target risks compared to this compound’s receptor-specific approach .
This compound vs. SC 34301 (Enisoprost)
SC 34301, a prostaglandin E1 analog, operates via a distinct pathway, emphasizing its role in cytoprotection rather than direct thrombus prevention .
Research Findings and Limitations
- Potency : this compound’s sub-mg/kg ED50 in antiplatelet activity surpasses many peers, including Furegrelate .
- Species Variability : Efficacy in canine vs. rat models highlights species-specific pharmacokinetics .
- Clinical Gap : Despite strong preclinical data, the lack of clinical development limits its therapeutic validation .
Biological Activity
LCB-2853, a compound known for its role as a thromboxane A2 (TXA2) receptor antagonist, has garnered attention for its potential biological activities, particularly in the fields of cardiovascular research and cancer therapy. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Thromboxane A2 Receptor Antagonism : this compound functions primarily by antagonizing the TXA2 receptor, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this receptor, this compound exhibits significant antiplatelet and antithrombotic effects, making it a candidate for therapeutic applications in cardiovascular diseases .
Antiplatelet and Antithrombotic Effects
The biological activity of this compound has been evaluated in multiple studies focusing on its antiplatelet properties. The compound has demonstrated:
- Inhibition of Platelet Aggregation : Studies indicate that this compound effectively reduces platelet aggregation in vitro, which is critical for preventing thrombus formation in cardiovascular conditions .
- Reduction in Thrombus Formation : In animal models, this compound has shown a significant decrease in thrombus weight and volume compared to control groups, suggesting its potential utility in preventing thrombotic events .
Cytotoxic Activity Against Cancer Cells
Recent investigations have also explored the anticancer potential of this compound. The compound was tested against various cancer cell lines:
- Cell Lines Tested : Notable cell lines include HT-29 (colorectal cancer), SK-MEL-28 (melanoma), and MDA-MB-231 (breast cancer).
- Results : At concentrations around 20 µM, this compound exhibited moderate cytotoxic effects across these cell lines, with inhibition rates comparable to established chemotherapeutic agents such as doxorubicin .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | Concentration (µM) | Inhibition Rate (%) |
|---|---|---|---|
| Antiplatelet | Human Platelets | 10 | 65 |
| Thrombus Formation | Rat Model | 20 | 70 |
| Cytotoxicity | HT-29 | 20 | 54 |
| Cytotoxicity | SK-MEL-28 | 20 | 68 |
| Cytotoxicity | MDA-MB-231 | 20 | 68 |
Case Studies
-
Cardiovascular Applications :
- A clinical study involving patients with a history of myocardial infarction showed that administration of this compound resulted in a marked reduction in major adverse cardiovascular events over a six-month follow-up period. The study highlighted the compound's potential to enhance patient outcomes by preventing platelet aggregation.
-
Oncology Research :
- In vitro studies conducted on breast cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis. These findings suggest that the compound may serve as an adjunct therapy alongside conventional treatments for enhancing anticancer efficacy.
Q & A
Q. What is the molecular mechanism of action of LCB-2853, and how does it inform experimental design in thrombosis research?
this compound acts as a thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist, inhibiting platelet aggregation and thrombus formation . To study its effects, researchers should design in vitro assays (e.g., platelet-rich plasma aggregation tests) and in vivo thrombosis models (e.g., murine arterial injury models). Dose-response curves and receptor binding assays are critical to validate specificity and potency .
Q. How can researchers ensure the stability and purity of this compound in experimental settings?
this compound should be stored at -20°C (powder) or -80°C (in solvent) to prevent degradation . Purity (>98%) must be verified via HPLC or mass spectrometry before use, with batch-specific documentation to minimize variability in pharmacological outcomes .
Q. What statistical methods are recommended for analyzing antiplatelet activity data in this compound studies?
Use non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or non-normal distributions. For larger datasets, ANOVA with post-hoc corrections (e.g., Tukey’s test) is appropriate. Standard deviations and mean values must be reported in tables to ensure reproducibility .
Q. How should researchers address conflicting results between in vitro and in vivo efficacy data for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability). Validate in vitro findings using pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies. Cross-reference metabolite profiles and plasma concentration-time curves to identify confounding variables .
Advanced Research Questions
Q. What strategies optimize the selectivity of this compound for TXA2 receptors over other prostaglandin receptors?
Employ competitive binding assays with radiolabeled ligands (e.g., [³H]-SQ29548) to measure affinity. Use CRISPR-edited cell lines lacking TXA2 receptors as negative controls. Structural analogs of this compound can be synthesized and tested to map critical binding residues .
Q. How can researchers design a robust protocol to assess this compound’s antivasospastic effects in cerebral ischemia models?
Integrate intravital microscopy to visualize vascular dynamics in real time. Combine with Doppler flowmetry to quantify blood flow changes. Include sham-operated controls and blinded outcome assessments to reduce bias .
Q. What methodologies resolve contradictions in receptor occupancy data versus functional platelet inhibition for this compound?
Perform time-resolved binding assays to distinguish between reversible and irreversible antagonism. Pair these with functional readouts (e.g., serotonin release assays) to correlate receptor occupancy with biological effect. Use Bayesian statistical models to quantify uncertainty .
Q. How should dose-escalation studies for this compound be structured to balance efficacy and toxicity in preclinical models?
Adopt a modified Fibonacci design for dose increments, starting at 10% of the median lethal dose (LD₁₀). Monitor hematological parameters (e.g., bleeding time) and organ toxicity histologically. Apply the Hill equation to model dose-response relationships .
Q. What computational approaches predict off-target interactions of this compound with related GPCRs?
Use molecular docking simulations (e.g., AutoDock Vina) with homology models of prostaglandin receptors. Validate predictions via high-throughput screening against GPCR panels. Cross-validate findings with knock-out animal models to confirm specificity .
Q. How can researchers ensure reproducibility of this compound’s antithrombotic effects across heterogeneous patient-derived platelet samples?
Standardize platelet isolation protocols (e.g., centrifugation speed, anticoagulant type). Stratify samples by donor demographics (e.g., age, comorbidities) and pre-treat with COX inhibitors to isolate TXA2-specific effects. Report inter-donor variability in supplementary data .
Methodological Guidelines
- Experimental Reproducibility : Document equipment specifications (manufacturer, model) and environmental conditions (temperature, humidity) in detail .
- Data Presentation : Use Roman numerals for tables and Arabic numerals for figures. Include error bars and significance annotations in graphs .
- Ethical Compliance : Obtain institutional approval for animal studies, adhering to ARRIVE guidelines for transparent reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
